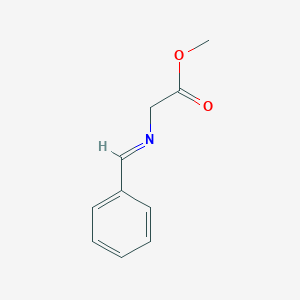

Methyl 2-(benzylideneamino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Methyl 2-(benzylideneamino)acetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 2-(benzylideneamino)acetate. The information is curated for professionals in research and development who require detailed chemical data and experimental procedures.

Core Physical and Chemical Properties

Computed Physicochemical Data

The following table summarizes the key computed physical and chemical properties of this compound, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Weight | 177.2 g/mol | (E)-Methyl 2-(benzylideneaMino)acetate |

| Exact Mass | 177.07898 Da | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |

| XLogP3 | 1.6 | PubChem CID 132550307[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 132550307[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 132550307[1] |

| Rotatable Bond Count | 4 | PubChem CID 132550307[1] |

| Topological Polar Surface Area | 38.7 Ų | PubChem CID 132550307[1] |

| Heavy Atom Count | 13 | PubChem CID 132550307[1] |

| CAS Number | 66646-88-6 | This compound |

| IUPAC Name | This compound | PubChem CID 132550307[1] |

| InChI | InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | PubChem CID 132550307[1] |

| InChIKey | YOIONBBMZSLNLR-UHFFFAOYSA-N | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |

| SMILES | COC(=O)CN=CC1=CC=CC=C1 | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and reliable method can be adapted from the synthesis of similar Schiff bases. The following protocols are based on established chemical principles for imine formation.

Synthesis of this compound

The synthesis of this Schiff base is achieved through the condensation reaction of methyl glycinate and benzaldehyde.

Materials:

-

Methyl glycinate hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable non-nucleophilic base)

-

Ethanol (or Methanol)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of Methyl Glycinate Free Base: To a stirred suspension of methyl glycinate hydrochloride in ethanol, add one equivalent of triethylamine at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Condensation Reaction: To the mixture containing the free methyl glycinate, add one equivalent of benzaldehyde dropwise.

-

Reaction Monitoring: The reaction mixture is then heated to reflux for a period of 2 to 4 hours.[3] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. It is advisable to avoid column chromatography on silica gel, as the acidic nature of the silica can lead to the hydrolysis of the imine bond.[4][5]

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Characterization

The synthesized this compound would be characterized using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the imine nitrogen, and multiplets for the aromatic protons of the benzylidene group.

-

¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon, the imine carbon (C=N), and distinct peaks for the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (imine) stretch is expected in the region of 1630 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Disclaimer: The physical properties presented in the table are computationally derived and have not been experimentally verified in the cited literature. The experimental protocols are generalized based on standard procedures for the synthesis of similar compounds.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Methyl 2-(benzylideneamino)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the definitive structural analysis of Methyl 2-(benzylideneamino)acetate, a canonical Schiff base ester. Moving beyond a mere recitation of data, this document elucidates the causal logic behind the multi-technique analytical workflow, emphasizing how each piece of spectral data corroborates the others to build an unassailable structural proof. We will detail field-proven protocols for synthesis and characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), culminating with the gold standard of X-ray Crystallography. This guide is designed to serve as a practical resource, blending theoretical principles with actionable methodologies for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction and Strategic Overview

This compound is a Schiff base, a class of compounds defined by the carbon-nitrogen double bond (C=N), often referred to as an imine.[1] Synthesized from the condensation of an aldehyde (benzaldehyde) and a primary amine (methyl glycinate), this molecule serves as a valuable model system and a versatile intermediate in organic synthesis. The unambiguous confirmation of its molecular structure is paramount for any subsequent application, from reaction development to its use as a scaffold in medicinal chemistry.

The analytical strategy presented herein is a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they form a logical framework that confirms the identity, purity, and detailed conformation of the target compound. We begin with the synthesis, as a well-understood reaction provides the first layer of evidence for the expected structure. We then proceed through a series of spectroscopic analyses, each building upon the last.

Caption: Logical workflow for structural elucidation.

Synthesis of this compound

The formation of an imine is a classic condensation reaction.[2] The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. This reaction is often reversible, so the removal of water is crucial to drive the equilibrium toward the product.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve methyl glycinate hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of a base like sodium bicarbonate until effervescence ceases. Add toluene as the solvent.

-

Addition of Aldehyde: Add benzaldehyde (1.0 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Caption: General workflow for imine synthesis.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is the first line of analysis. Its power lies in the rapid and definitive identification of functional groups. For this synthesis, the most critical diagnostic markers are the appearance of the C=N (imine) stretch and the disappearance of the N-H stretches from the primary amine starting material. The continued presence of the C=O ester stretch is also confirmatory.

Data Presentation: FT-IR

| Wavenumber (cm⁻¹) | Functional Group | Bond | Significance |

|---|---|---|---|

| ~3070 | Aromatic C-H | C-H stretch | Confirms presence of the benzylidene group.[4] |

| ~2950 | Aliphatic C-H | C-H stretch | Confirms presence of the acetate moiety.[4] |

| ~1740 | Ester Carbonyl | C=O stretch | Sharp, strong peak confirming the ester group.[5] |

| ~1640 | Imine | C=N stretch | Key diagnostic peak. Confirms product formation.[6] |

| ~1600, ~1450 | Aromatic | C=C stretch | Confirms the aromatic ring.[4] |

| ~1200 | Ester C-O | C-O stretch | Confirms the ester linkage.[7] |

Experimental Protocol: KBr Pellet Preparation

-

Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove moisture, which absorbs strongly in the IR region.[8][9]

-

Mixing: In an agate mortar, grind 1-2 mg of the solid sample until it is a fine powder.[10] Add approximately 200 mg of the dried KBr.[11]

-

Homogenization: Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[10]

-

Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a thin, transparent pellet.[9]

-

Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of different proton environments, while ¹³C NMR does the same for the carbon skeleton. The chemical shift of each nucleus is highly sensitive to its electronic environment, providing a wealth of structural information.

¹H NMR Analysis The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The deshielding effect of the C=N double bond and the aromatic ring will cause the imine proton to appear significantly downfield.

Data Presentation: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.3 | Singlet (s) | 1H | Imine H (CH=N) | Deshielded by the C=N bond and aromatic ring. |

| ~7.8-7.4 | Multiplet (m) | 5H | Aromatic H's | Protons on the phenyl ring. |

| ~4.4 | Singlet (s) | 2H | Methylene H's (-CH₂-) | Adjacent to the electron-withdrawing imine and ester groups. |

| ~3.8 | Singlet (s) | 3H | Methyl H's (-OCH₃) | Protons of the methyl ester group. |

¹³C NMR Analysis The broadband-decoupled ¹³C NMR spectrum will show the number of unique carbon environments. The carbons of the C=N and C=O groups are particularly diagnostic, appearing far downfield.

Data Presentation: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | Ester Carbonyl (C=O) | Highly deshielded carbonyl carbon. |

| ~165 | Imine Carbon (C=N) | Deshielded sp² carbon double-bonded to nitrogen. |

| ~136-128 | Aromatic Carbons | Six carbons of the phenyl ring (some may be equivalent due to symmetry). |

| ~60 | Methylene Carbon (-CH₂-) | Aliphatic carbon adjacent to two electronegative groups. |

| ~52 | Methyl Carbon (-OCH₃) | Aliphatic carbon of the methyl ester. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Weigh approximately 5-20 mg of the purified solid sample into a clean, dry vial.[12][13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[14]

-

Dissolution: Agitate the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13][15]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[15]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive technique that provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable way.[16] The highest mass-to-charge ratio (m/z) peak typically corresponds to the molecular ion (M⁺•), directly confirming the molecular formula.

Data Presentation: Mass Spectrometry

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.19 g/mol

-

Expected Molecular Ion (M⁺•) Peak: m/z = 177

Predicted Fragmentation Pattern (EI-MS) The fragmentation pattern provides a fingerprint that further confirms the structure. Cleavage often occurs at the bonds adjacent to functional groups (alpha-cleavage).[17]

| m/z | Proposed Fragment | Significance |

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 118 | [C₇H₆N]⁺ | Loss of •COOCH₃ (cleavage of ester) |

| 104 | [C₇H₆N]⁺ | Loss of •CH₂COOCH₃ (alpha-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the pure, volatile sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[18]

-

Volatilization: The sample is heated under high vacuum to convert it into the gas phase.[19]

-

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation (M⁺•).[20]

-

Acceleration & Deflection: The resulting ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

X-ray Crystallography

Expertise & Experience: While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the unequivocal "gold standard." It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry (such as the E/Z configuration of the imine bond).[21][22]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step is growing a single, defect-free crystal. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[23]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. It is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed computationally to solve the electron density map and refine the atomic positions, yielding the final molecular structure.[23]

Data Presentation: Crystallographic Data

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic[21] |

| Space Group | e.g., P2₁/c[21] |

| Bond Lengths (Å) | C=N (~1.28 Å), C=O (~1.21 Å), C-O (~1.34 Å) |

| Bond Angles (°) | C-N=C (~120°), O=C-O (~125°) |

| Imine Geometry | Confirms E or Z configuration. |

Conclusion

The structural characterization of this compound is a systematic process of evidence accumulation. FT-IR provides a rapid screen for the key functional groups, confirming the successful conversion of reactants to the imine ester. High-resolution ¹H and ¹³C NMR spectroscopy then delivers an unambiguous map of the proton and carbon framework, validating the precise connectivity of the atoms. Mass spectrometry corroborates this by confirming the exact molecular weight and providing a fragmentation fingerprint consistent with the proposed structure. Finally, where absolute certainty is required, X-ray crystallography can provide an immutable three-dimensional portrait of the molecule. By following this integrated, self-validating workflow, researchers can establish the structure of their target compound with the highest degree of scientific integrity and confidence.

References

- 1. CID 132550307 | C10H11NO2 | CID 132550307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. bitesizebio.com [bitesizebio.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

In-Depth Spectroscopic Analysis of Methyl 2-(benzylideneamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(benzylideneamino)acetate, a versatile Schiff base intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁NO₂ with a molecular weight of 177.19 g/mol . The key experimental spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.44 | Singlet | Imine proton (-N=CH-) |

| 7.83 | Multiplet | Aromatic protons (ortho to -CH=N) |

| 7.52 | Multiplet | Aromatic protons (meta and para to -CH=N) |

| 4.51 | Singlet | Methylene protons (-CH₂-) |

| 3.68 | Singlet | Methyl ester protons (-OCH₃) |

Solvent: Deuterated Chloroform (CDCl₃) Note: The multiplicity and exact chemical shifts of the aromatic protons may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~165 | Imine carbon (C=N) |

| ~136 | Aromatic carbon (ipso- to -CH=N) |

| ~131 | Aromatic carbon (para- to -CH=N) |

| ~129 | Aromatic carbons (ortho- to -CH=N) |

| ~128 | Aromatic carbons (meta- to -CH=N) |

| ~60 | Methylene carbon (-CH₂-) |

| ~52 | Methyl ester carbon (-OCH₃) |

Solvent: Deuterated Chloroform (CDCl₃) Note: The presented data is based on typical chemical shift ranges for the respective functional groups and requires experimental verification for precise values.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1745 | C=O stretch (ester) |

| ~1640 | C=N stretch (imine) |

| ~1600, 1490, 1450 | Aromatic C=C skeletal vibrations |

| ~1200 | C-O stretch (ester) |

Sample preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 177 | [M]⁺ (Molecular ion) |

| 118 | [M - COOCH₃]⁺ |

| 104 | [C₆H₅CNH]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis of this compound via the condensation of benzaldehyde and methyl glycinate hydrochloride.

Materials:

-

Benzaldehyde

-

Methyl glycinate hydrochloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl glycinate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride salt.

-

To this mixture, add benzaldehyde (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pale yellow oil or solid.

Spectroscopic Analysis Protocol

The following are general procedures for the spectroscopic characterization of the synthesized product.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

For an oily sample, prepare a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Acquire the mass spectrum using an electron ionization (EI) source.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Discovery and Historical Context of Schiff Bases: The Case of Methyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical context of Schiff bases, a class of organic compounds characterized by the carbon-nitrogen double bond (imine or azomethine group). Centering on Methyl 2-(benzylideneamino)acetate, also known as N-benzylidene glycine methyl ester, this document traces the origins of these compounds from their initial synthesis by Hugo Schiff in the mid-19th century. It provides a comprehensive overview of the early synthetic methodologies, the evolution of their structural understanding, and their foundational role in the development of organic and coordination chemistry. This guide includes detailed historical experimental protocols, a compilation of physicochemical data from early literature, and visual representations of reaction pathways and historical timelines to provide a thorough resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Dawn of the Imines

The story of Schiff bases begins in the burgeoning field of organic chemistry in the 19th century, a period marked by the synthesis of novel organic compounds and the development of fundamental theories of chemical structure. It was within this vibrant scientific landscape that the Italian-German chemist Hugo Schiff made a seminal contribution that would bear his name for centuries to come.

The Pioneering Work of Hugo Schiff

Hugo Schiff (1834-1915), a student of the renowned chemist Friedrich Wöhler, is credited with the discovery of the class of compounds that now bear his name.[1] In 1864, while working at the University of Pisa, Schiff published his findings on the condensation reaction between primary amines and carbonyl compounds (aldehydes and ketones).[1] This reaction, leading to the formation of an imine or azomethine group (-C=N-), was a significant advancement in the understanding of the reactivity of both carbonyls and amines.

His original work, published in the esteemed journal Justus Liebigs Annalen der Chemie, laid the groundwork for a vast area of chemical research.[1] These newly synthesized "bases" exhibited unique properties and reactivities that would later be harnessed in a multitude of applications.

Historical Significance of the Discovery

Schiff's discovery was pivotal for several reasons:

-

Expansion of Organic Synthesis: It introduced a reliable method for forming a carbon-nitrogen double bond, opening up new synthetic pathways.

-

Foundation for Coordination Chemistry: The nitrogen atom in the imine group possesses a lone pair of electrons, making Schiff bases excellent ligands for metal ions. This property would become the cornerstone of a significant portion of coordination chemistry.

-

Biological Relevance: The imine linkage is a key structural motif in many biological systems, including in the mechanism of action of certain enzymes and in vision chemistry (rhodopsin). Schiff's work provided a chemical model for understanding these biological processes.

Synthesis of this compound: A Historical Perspective

While Hugo Schiff's initial work focused on the reaction of aromatic amines with aldehydes, the synthesis of Schiff bases from amino acids and their esters soon followed. The reaction of an amino acid ester, such as glycine methyl ester, with an aromatic aldehyde like benzaldehyde, represents a classic example of Schiff base formation.

Early Synthetic Approaches

The earliest syntheses of Schiff bases from amino acid esters were extensions of Schiff's original methodology. These reactions were typically carried out by directly reacting the amino acid ester with the aldehyde, often in a solvent like ethanol, and sometimes with the aid of a dehydrating agent to remove the water formed during the condensation.

Historical Experimental Protocol: Synthesis of a Schiff Base from an Amino Acid Ester (Circa Early 20th Century)

-

Reactants: Glycine methyl ester hydrochloride, benzaldehyde, a weak base (e.g., sodium acetate), and a solvent (e.g., ethanol).

-

Procedure:

-

Glycine methyl ester hydrochloride is treated with a stoichiometric amount of a weak base, such as sodium acetate, in ethanol to liberate the free amino ester.

-

To this solution, an equimolar amount of freshly distilled benzaldehyde is added.

-

The reaction mixture is then heated under reflux for a period of time, typically one to several hours. The progress of the reaction could be monitored by the separation of water or by changes in the physical properties of the solution.

-

Upon cooling, the Schiff base, this compound, would often crystallize from the solution.

-

The product is then isolated by filtration, washed with a small amount of cold solvent, and dried.

-

This straightforward condensation reaction provided access to a wide range of N-substituted amino acid esters, which served as valuable intermediates for further chemical transformations.

Physicochemical Properties and Characterization in a Historical Context

The characterization of organic compounds in the late 19th and early 20th centuries relied on a limited set of techniques compared to the modern analytical arsenal. The primary methods included elemental analysis, melting point determination, boiling point determination, and simple colorimetric tests.

For a compound like this compound, the following data would have been crucial for its identification and characterization.

Table 1: Physicochemical Properties of a Representative Schiff Base (N-Benzylideneaniline) from Historical and Modern Data

| Property | Historical Data (circa early 20th century) | Modern Data |

| Molecular Formula | C₁₃H₁₁N | C₁₃H₁₁N |

| Appearance | Yellowish needle-like crystals | Pale yellow crystalline solid |

| Melting Point | 48 °C | 52-54 °C[2][3] |

| Boiling Point | 300 °C | 300 °C at 760 mmHg[3][4] |

| Solubility | Insoluble in water, soluble in ethanol and ether | Soluble in methanol, chloroform, alcohol, and acetic anhydride; partially soluble in water[2][3][4] |

Note: Specific historical data for this compound is scarce. The data for N-benzylideneaniline, a structurally similar and well-documented Schiff base from the same era, is provided for illustrative purposes.

Visualizing the Chemistry of Schiff Bases

To better understand the concepts discussed, the following diagrams illustrate the key chemical transformations and historical relationships.

The General Synthesis of a Schiff Base

The fundamental reaction for the formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule.

Caption: General reaction scheme for the synthesis of a Schiff base.

Synthesis of this compound

This diagram illustrates the specific reaction between glycine methyl ester and benzaldehyde.

Caption: Synthesis of this compound.

Historical Timeline of Schiff Base Discovery and Development

This timeline highlights the key milestones in the history of Schiff bases.

Caption: A brief timeline of Schiff base chemistry.

Conclusion

The discovery of Schiff bases by Hugo Schiff in 1864 was a landmark event in the history of organic chemistry. The simple yet elegant condensation reaction between amines and carbonyls has provided chemists with a powerful tool for constructing carbon-nitrogen double bonds. The study of Schiff bases derived from amino acid esters, such as this compound, has been instrumental in the development of amino acid chemistry and has paved the way for their use as versatile intermediates in the synthesis of a vast array of complex organic molecules. This guide has provided a historical and technical overview of this important class of compounds, highlighting their origins and foundational significance to modern chemical science. The principles established by early pioneers in this field continue to underpin contemporary research in drug discovery, catalysis, and materials science.

References

Unlocking the Potential of Methyl 2-(benzylideneamino)acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the burgeoning research applications of Methyl 2-(benzylideneamino)acetate, a versatile Schiff base with significant potential in medicinal chemistry and organic synthesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, chemical properties, and prospective biological activities. The information presented herein is curated from existing literature on the compound and its structural analogs, providing a foundational understanding for future investigations.

Core Compound Profile

This compound, a Schiff base formed from the condensation of benzaldehyde and glycine methyl ester, possesses a core structure that is a frequent pharmacophore in biologically active molecules. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| Synonyms | N-benzylidene glycine methyl ester, Benzaldehyde Schiff base of glycine methyl ester |

Synthesis and Chemical Reactivity

The synthesis of this compound is a straightforward condensation reaction. While specific, detailed protocols for this exact compound are not extensively published, a general and widely applicable methodology can be employed.

General Synthesis Protocol

The synthesis typically involves the reaction of glycine methyl ester hydrochloride with benzaldehyde in the presence of a base to neutralize the hydrochloride and facilitate the imine formation. The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycine methyl ester hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycine methyl ester hydrochloride and toluene.

-

Add an equimolar amount of triethylamine to the suspension to liberate the free glycine methyl ester.

-

To this mixture, add an equimolar amount of benzaldehyde.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Wash the reaction mixture with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The imine functionality and the ester group provide reactive sites for various chemical transformations.

-

1,3-Dipolar Cycloaddition Reactions: The azomethine ylide generated from this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines.

-

Synthesis of α-Amino Acids: The Schiff base can be deprotonated at the α-carbon and subsequently alkylated to introduce various side chains, providing a route to a diverse range of α-amino acids after hydrolysis of the imine.

Potential Research Applications in Drug Discovery

While extensive biological data specifically for this compound is limited in publicly available literature, the broader class of benzaldehyde Schiff bases has demonstrated a wide range of biological activities. These findings suggest promising avenues for the investigation of this compound and its derivatives.

Antimicrobial and Antifungal Activity

Schiff bases derived from benzaldehyde and various amino acids have been reported to exhibit significant antimicrobial and antifungal properties.[1][2][3] The imine linkage (C=N) is often implicated as being crucial for this activity.[4] The proposed mechanism of action often involves the interference with microbial cell wall synthesis or disruption of cellular enzymatic activity.

General Experimental Protocol for Antimicrobial/Antifungal Screening (Agar Well Diffusion Method):

-

Prepare a standardized inoculum of the target microorganism.

-

Spread the inoculum evenly onto the surface of an appropriate agar medium in a petri dish.

-

Create wells in the agar using a sterile cork borer.

-

Introduce a solution of this compound (dissolved in a suitable solvent like DMSO) into the wells at various concentrations.

-

A well containing only the solvent serves as a negative control, and a well with a standard antibiotic/antifungal agent serves as a positive control.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial/antifungal activity.

Table of Antimicrobial Activity for Structurally Related Schiff Bases: (Note: Data for this compound is not available in the cited literature; this table presents data for analogous compounds to indicate potential activity.)

| Compound Type | Test Organism | Activity (e.g., MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Benzaldehyde Schiff bases | Staphylococcus aureus | Varies with substitution | [1][2] |

| Benzaldehyde Schiff bases | Bacillus subtilis | Varies with substitution | [2] |

| Benzaldehyde Schiff bases | Escherichia coli | Varies with substitution | [1] |

| Benzaldehyde Schiff bases | Candida albicans | Varies with substitution | [1][3] |

Anticancer and Antiproliferative Activity

General Experimental Protocol for In Vitro Cytotoxicity (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table of Anticancer Activity for Structurally Related Schiff Bases: (Note: Data for this compound is not available in the cited literature; this table presents data for analogous compounds to indicate potential activity.)

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| Benzaldehyde Schiff base derivatives | Tongue Squamous Cell Carcinoma | Varies | [5] |

| Benzaldehyde Schiff base derivatives | Human Lung Cancer (A549) | Varies | [6] |

| Schiff bases from amino acid methyl esters | Various cancer cell lines | Varies | [5] |

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and as a versatile intermediate in organic synthesis. The existing body of research on structurally similar Schiff bases strongly suggests that this compound warrants further investigation for its potential antimicrobial, antifungal, and anticancer properties.

Future research should focus on:

-

Quantitative Biological Evaluation: Systematic screening of this compound against a broad panel of microbial strains and cancer cell lines to determine its specific MIC and IC50 values.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications on the benzylidene ring and the ester group to optimize biological activity and explore the structure-activity relationships.

References

- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 163.47.215.52:8080 [163.47.215.52:8080]

Exploring Derivatives and Analogs of Methyl 2-(benzylideneamino)acetate: A Technical Guide for Drug Development

Introduction

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and methyl 2-aminoacetate, represents a core scaffold with significant potential for derivatization in the pursuit of novel therapeutic agents. Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The synthesis of Schiff bases is generally straightforward, involving the condensation of a primary amine with an aldehyde or a ketone.[2][4] This guide provides an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs of this compound, aimed at researchers, scientists, and drug development professionals. While specific data on derivatives of this particular compound is limited, this document compiles information from analogous structures to provide a foundational framework for future research and development.

Synthesis of Derivatives and Analogs

The synthesis of this compound and its derivatives primarily involves the condensation reaction between methyl 2-aminoacetate (or its analogs) and a substituted benzaldehyde.[5] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be facilitated by stirring at room temperature or by refluxing, sometimes with the addition of an acid or base catalyst.[5][6] The general reaction scheme is depicted below.

Experimental Protocol: General Synthesis of Methyl 2-(substituted benzylideneamino)acetate Derivatives

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[4][6][7]

Materials:

-

Methyl 2-aminoacetate

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beaker

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 2-aminoacetate (1.0 equivalent) in a minimal amount of ethanol.

-

Add the substituted benzaldehyde (1.0 equivalent) to the solution.

-

If using a catalyst, add a few drops of glacial acetic acid.

-

The reaction mixture is then either stirred at room temperature for several hours or refluxed for a period of 1-5 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated product, if any, is collected by filtration using a Buchner funnel.

-

If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.[4]

Biological Activities of Analogs

While specific biological data for derivatives of this compound is not extensively available in the reviewed literature, numerous studies on analogous Schiff bases demonstrate their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases derived from various amino acids and aldehydes have shown promising activity against a range of bacterial and fungal strains.[8][9][10] The antimicrobial efficacy is often attributed to the azomethine group, which can interfere with microbial cell processes.

Table 1: Antimicrobial Activity of Analogous Schiff Base Derivatives

| Compound/Analog | Test Organism(s) | Activity Metric | Result | Reference(s) |

| (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid and its Co(II) and Ni(II) complexes | Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Penicillium chrysogenum | Zone of Inhibition | Active against tested microorganisms. Co(II) complex showed the highest activity. | [8][9] |

| N-2-hydroxypropyltrimethyl ammonium chitosan derivatives bearing amino acid Schiff bases | Staphylococcus aureus, Escherichia coli, Botrytis cinerea, Fusarium oxysporum | Inhibition Rate | HACGB derivative showed 100% inhibition of S. aureus and E. coli at 0.1 mg/mL. | [10] |

| Schiff bases from helicin and toluidine | Staphylococcus aureus, Salmonella typhi H, Pseudomonas aeruginosa | Zone of Inhibition | Compound I showed activity against both gram-positive and gram-negative bacteria. | [7] |

| 2-benzylidene-3-oxobutanamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Multi-drug resistant Acinetobacter baumannii (MDR-AB) | Growth Inhibition | Seven compounds exhibited very good antibacterial activity. | [11] |

Anticancer Activity

Schiff bases have also been investigated for their potential as anticancer agents.[12][13][14] Their mechanism of action can involve various pathways, including the inhibition of kinases and interaction with DNA.[13][15][16]

Table 2: Anticancer Activity of Analogous Schiff Base Derivatives

| Compound/Analog | Cell Line(s) | Activity Metric | Result | Reference(s) |

| 2-Arylideneaminobenzimidazole derivatives | MV4-11 (leukemia) | IC50 | 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydropyrimido[1,2-a]benzimidazole showed an IC50 of 0.23 ± 0.05 µg/mL. | [12] |

| Phthalazine derivatives | HepG2 (liver), HCT-116 (colon), MCF-7 (breast) | IC50 | Compound 6e showed IC50 values of 11.23 µM, 10.12 µM, and 13.92 µM, respectively. | [13] |

| Rotenone derivatives (carbonyl group-modified) | MCF-7 (breast), A549 (lung), HCT116 (colon) | IC50 | Oxime and alcohol derivatives exhibited antiproliferative activities against all 3 cell lines. | [14] |

| Muramyl dipeptide (MDP) analogs | Various cancer cells | Antiproliferative activity | MDP analogs show promise for antitumor therapy. | [17] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

A standardized method for determining the antimicrobial activity of the synthesized compounds is crucial for comparative analysis. The following protocols are based on established methodologies.[18][19]

1. Microdilution Broth Assay for Minimum Inhibitory Concentration (MIC) Determination [18]

Materials:

-

Synthesized compounds

-

Dimethyl sulfoxide (DMSO)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 5 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 1 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

-

Inoculation: Inoculate the wells of the 96-well plate containing the serially diluted compounds with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive controls (antibiotic), negative controls (broth only), and vehicle controls (broth with DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

2. Disk Diffusion Assay [19]

Materials:

-

Synthesized compounds

-

DMSO

-

Nutrient agar plates

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the synthesized compounds dissolved in DMSO. Allow the solvent to evaporate.

-

Placement of Disks: Place the impregnated disks onto the inoculated agar surface. Include a negative control disk (DMSO only) and a positive control disk (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Synthesized compounds

-

DMSO

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Normal cell line (for cytotoxicity comparison)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

The precise signaling pathways through which derivatives of this compound might exert their biological effects are yet to be elucidated. However, based on the activities of other bioactive Schiff bases, several potential mechanisms can be hypothesized. For instance, in cancer, they might act as inhibitors of protein kinases, which are crucial for cell signaling, proliferation, and survival.[13]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives and analogs of this compound. While direct experimental data on this specific class of compounds is sparse, the information compiled from analogous Schiff bases strongly suggests a promising avenue for drug discovery research. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of a novel library of these compounds.

Future research should focus on the systematic synthesis and screening of a diverse range of derivatives with various substitutions on the benzylidene ring. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective biological activity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their antimicrobial and anticancer effects. Such a focused effort will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. scielo.br [scielo.br]

- 8. actascientific.com [actascientific.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

CAS number and IUPAC nomenclature for Methyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of glycine methyl ester and benzaldehyde, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities. While research on this specific molecule is ongoing, this document consolidates available data on its synthesis, characterization, and the biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and development. The guide includes detailed experimental protocols for the synthesis of related Schiff bases, a summary of their antimicrobial and anti-inflammatory properties, and a discussion of their potential mechanisms of action.

Chemical Identity and Properties

This compound is an organic compound featuring an imine functional group. Its chemical structure and key identifiers are crucial for researchers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66646-88-6 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol [1] |

| Canonical SMILES | COC(=O)CN=CC1=CC=CC=C1 |

| InChI Key | YOIONBBMZSLNLR-UHFFFAOYSA-N |

Note: Several CAS numbers may be associated with this compound, potentially corresponding to different isomeric forms or supplier-specific registrations.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of an amine and a carbonyl compound, a classic method for forming Schiff bases.

General Experimental Protocol for Schiff Base Synthesis

Materials:

-

Glycine methyl ester hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable base)

-

Methanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

A solution of glycine methyl ester hydrochloride is prepared in methanol.

-

To this solution, an equimolar amount of triethylamine is added to neutralize the hydrochloride and free the amine.

-

An equimolar amount of benzaldehyde is then added to the reaction mixture.

-

A few drops of glacial acetic acid can be added to catalyze the reaction.

-

The mixture is then stirred at room temperature or gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure Schiff base.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through various spectroscopic techniques. Below are the expected characteristic spectral data based on the analysis of structurally similar compounds.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzylidene group, a singlet for the imine proton (-N=CH-), a singlet for the methylene protons (-CH₂-), and a singlet for the methyl ester protons (-OCH₃). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the imine carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | A characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1640-1690 cm⁻¹. Bands for C=O stretching of the ester and C-H stretching of the aromatic and aliphatic groups would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (177.19 g/mol ). |

Biological Activities and Potential Applications

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities. Derivatives of this compound have shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Schiff bases derived from amino acids have been reported to exhibit significant antimicrobial properties. The imine group is often crucial for their biological activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure to evaluate the antimicrobial activity of chemical compounds.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Application of Test Compound: A specific concentration of the this compound derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data for Related Compounds:

While specific data for the title compound is limited, studies on related Schiff bases have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance, some Schiff base-metal complexes have demonstrated significant zones of inhibition against pathogenic bacteria.

Anti-inflammatory Activity

Benzylideneamino derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Potential Mechanism of Action:

The anti-inflammatory effects of many Schiff bases and related compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

Workflow and Pathway Diagrams

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion

This compound serves as a foundational structure for the development of novel therapeutic agents. The synthetic route to this and related Schiff bases is well-established, allowing for the generation of diverse chemical libraries for biological screening. The documented antimicrobial and anti-inflammatory activities of its derivatives highlight the potential of this chemical scaffold in addressing infectious diseases and inflammatory conditions. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound itself, and to optimize its structure for enhanced potency and selectivity. This guide provides a solid starting point for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

Health and safety considerations for handling Methyl 2-(benzylideneamino)acetate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for Methyl 2-(benzylideneamino)acetate and structurally related compounds. Due to a lack of comprehensive, peer-reviewed toxicological studies on this specific compound, a complete hazard profile is not available. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols. A comprehensive risk assessment should be conducted before any handling or use.

Chemical and Physical Properties

This compound, a Schiff base derived from the condensation of benzaldehyde and methyl glycinate, is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is also known by synonyms such as Methyl N-benzylidene-2-aminoacetate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66646-88-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 177.19 g/mol | PubChem[2] |

| Appearance | Solid, semi-solid, or liquid | Sigma-Aldrich[1] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Hazard Identification and Classification

Based on information for structurally similar compounds, this compound may be classified as a hazardous substance. The following GHS classifications have been noted, although they are not universally reported and should be treated with caution.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Pictograms:

-

*

Signal Word: Warning

Toxicological Information

Note: No specific toxicological studies for this compound were found in the public domain. The following table is a placeholder to illustrate the type of data required for a full toxicological profile. The values are not actual data for this compound.

Table 3: Summary of Toxicological Data (Illustrative)

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | Data not available | Not classified |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | Data not available | Not classified |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Data not available | Not classified |

| Skin Irritation | Rabbit | Dermal | Data not available | Category 2 |

| Eye Irritation | Rabbit | Ocular | Data not available | Category 2A |

| Sensitization | Guinea Pig | Dermal | Data not available | Not classified |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Data not available | Not classified |

| Carcinogenicity | Rat | Oral | Data not available | Not classified |

| Reproductive Toxicity | Rat | Oral | Data not available | Not classified |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE.

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, vapor, mist, or gas.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.

-

Take measures to prevent the build-up of electrostatic charge.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

Caption: First aid measures for different exposure routes.

Fire and Explosion Hazard

-

Flammability: Data not available. Assume it is combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Experimental Protocols (Representative)

The following are representative protocols based on OECD guidelines for assessing the potential hazards of a chemical like this compound. These are not protocols from studies conducted on this specific compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

Caption: Workflow for OECD 425 Acute Oral Toxicity test.

Methodology:

-

Animal Model: Typically, female rats from a standard laboratory strain are used.

-

Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle.

-

Dose Progression: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Application of Test Substance: A small amount of the test substance is applied topically to the surface of the epidermis.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with a viability dye (e.g., MTT). The amount of dye converted by viable cells is measured spectrophotometrically.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Regulatory Information

Specific regulatory information for this compound is limited. Users should consult their local regulations regarding the handling, storage, and disposal of this chemical.

This guide provides a summary of the currently available safety information for this compound. Given the data gaps, a cautious approach is strongly recommended when handling this compound. Researchers are encouraged to seek out more comprehensive safety data as it becomes available.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Methyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in organic synthesis and medicinal chemistry. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document details the key factors influencing its stability, recommended storage conditions, and outlines experimental protocols for its synthesis and stability assessment.

Core Concepts of Stability

This compound, like other imines or Schiff bases, is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. The stability of the central imine (C=N) bond is influenced by factors such as pH, temperature, light, and the presence of moisture.

Hydrolysis: The most significant degradation pathway for this compound is hydrolysis, which involves the cleavage of the imine bond by water to yield benzaldehyde and methyl glycinate. This reaction is reversible and its rate is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze the hydrolysis.